molecular formula C11H16ClNO3 B2634352 (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride CAS No. 2225126-96-3

(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride

Cat. No.: B2634352
CAS No.: 2225126-96-3
M. Wt: 245.7
InChI Key: BCZBAGCTULPTPV-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a benzyloxy group, and a butanoic acid moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride typically involves several steps, including the protection of functional groups, formation of the carbon skeleton, and deprotection. One common method involves the use of a protected amino acid derivative, which undergoes a series of reactions to introduce the benzyloxy group and form the desired butanoic acid structure. The final step involves the conversion to the hydrochloride salt to enhance solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to improve efficiency and reduce reaction times. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted amino acid derivatives.

Scientific Research Applications

(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-4-(methoxy)butanoic acid hydrochloride
  • (3S)-3-amino-4-(ethoxy)butanoic acid hydrochloride
  • (3S)-3-amino-4-(phenoxy)butanoic acid hydrochloride

Uniqueness

(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride is unique due to the presence of the benzyloxy group, which imparts specific chemical and physical properties. This group can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(3S)-3-amino-4-phenylmethoxybutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZBAGCTULPTPV-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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